2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one

Description

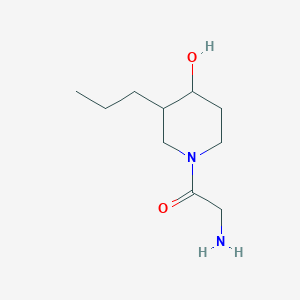

2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one is a substituted α-ketoamine featuring a piperidine ring with a hydroxy group at position 4 and a propyl substituent at position 2. The amino-ketone moiety (2-aminoethanone) is a common pharmacophore in bioactive molecules, influencing receptor binding and metabolic stability.

Properties

IUPAC Name |

2-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-3-8-7-12(10(14)6-11)5-4-9(8)13/h8-9,13H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTVFCNLOOTGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-hydroxy-3-propylpiperidine with 2-bromoacetamide under specific reaction conditions such as heating in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, typically using reactors designed to handle the necessary reaction conditions. The process includes purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its effects on biological systems, including its interaction with opioid receptors.

Medicine: Studied for its analgesic properties and potential therapeutic uses.

Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to pain relief and other effects associated with opioid drugs.

Molecular Targets and Pathways Involved:

Opioid Receptors: Mu, delta, and kappa opioid receptors are the primary targets.

Pathways: Activation of these receptors leads to the modulation of pain pathways and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, including α-ketoamine backbones, aromatic/heterocyclic substituents, or piperidine/piperazine systems:

Pharmacological and Functional Differences

- Psychoactivity : bk-2C-B acts as a serotonin receptor agonist due to its 2,5-dimethoxy-4-bromo substitution, a hallmark of psychedelic phenethylamines . The target compound’s piperidine-hydroxypropyl group may instead modulate opioid or sigma receptors.

- Enzyme Inhibition: 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one serves as a precursor for CK1δ inhibitors, suggesting that methoxy groups enhance kinase binding . The hydroxypropyl-piperidine moiety in the target compound could similarly interact with catalytic sites.

- Solubility/Bioavailability: Hydroxyphenyl derivatives (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) exhibit improved solubility due to polar hydroxyl groups , whereas the target compound’s hydroxypropyl-piperidine may enhance blood-brain barrier penetration.

Forensic and Regulatory Considerations

Biological Activity

2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound's structure, featuring an amino group and a hydroxyl substituent on a piperidine ring, suggests diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- IUPAC Name : 2-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to neurotransmitter uptake or metabolism, which can have implications in treating neurological disorders.

Neuroprotective Effects

Studies have suggested that piperidine derivatives, including this compound, may possess neuroprotective properties. These effects are likely due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The compound was found to decrease markers of neuronal damage and improve behavioral outcomes in treated subjects.

Case Study 2: Antidepressant-like Effects

In another investigation, the compound exhibited antidepressant-like effects in rodent models. Behavioral assays indicated increased locomotion and reduced despair-like behavior, suggesting potential efficacy in mood disorders.

Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Inhibition of neurotransmitter uptake | Potential for treating anxiety disorders |

| Study 2 | Neuroprotective effects in oxidative stress models | Supports use in neurodegenerative diseases |

| Study 3 | Antidepressant-like effects in rodents | Suggests mood disorder treatment potential |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Molecular Formula | Key Activity |

|---|---|---|

| Compound A | C11H22N2O2 | Enzyme inhibition |

| Compound B | C10H20N2O2 | Neuroprotection |

| Compound C | C12H24N2O3 | Antidepressant effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.